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Compound of Interest

Compound Name:
2-Hydrazinyl-5-methyl-3-

nitropyridine

CAS No.: 21901-25-7

Cat. No.: B1593411 Get Quote

Part 1: Introduction & Compound Profile
2-Hydrazinyl-5-methyl-3-nitropyridine is a critical heterocyclic intermediate used in the

synthesis of fused nitrogenous systems (e.g., triazolopyridines) and pharmaceutical candidates

(kinase inhibitors, antimicrobial agents). Its reactivity, driven by the nucleophilic hydrazine

moiety adjacent to an electron-withdrawing nitro group, makes it a valuable but analytically

challenging scaffold.

Chemical Identity

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1593411?utm_src=pdf-interest
https://www.benchchem.com/product/b1593411?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

IUPAC Name 2-Hydrazinyl-5-methyl-3-nitropyridine

Molecular Formula

Molecular Weight 168.15 g/mol

Appearance Yellow to Orange Crystalline Solid

Solubility
Soluble in DMSO, DMF, warm Methanol;

Insoluble in Water

Key Impurities
2-Chloro-5-methyl-3-nitropyridine (Precursor),

Azo-dimers (Oxidation)

Safety & Handling (The "Zero-Step")
WARNING: This compound contains a hydrazine functional group and a nitro group.

Toxicity: Hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood

with double-gloving (Nitrile/Neoprene).

Stability: The hydrazine group is susceptible to air oxidation, leading to the formation of azo

compounds or decomposition. Store under Argon/Nitrogen at -20°C.

Energetics: Nitro-substituted hydrazines can be shock-sensitive. Do not grind heavily; use

gentle crushing for sample prep.

Part 2: Spectroscopic Identification (The
Fingerprint)
Nuclear Magnetic Resonance (NMR)
Due to the electron-withdrawing nature of the 3-nitro group and the electron-donating 2-

hydrazinyl group, the pyridine ring protons exhibit distinct chemical shifts.

Solvent Selection: DMSO-
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is the mandatory solvent. Chloroform (

) often provides poor solubility and may cause peak broadening due to H-bonding.

Protocol:

H-NMR (400 MHz, DMSO-

)
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-

.

Acquisition: 16–32 scans, 30°C.

Interpretation Guide:
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Logic

9.0 – 9.2 Broad Singlet 1H

Secondary

amine proton

(deshielded by

ring).

Exchangeable

with

.

8.35
Doublet (

Hz)
1H H-6

Position 6 is

adjacent to ring

Nitrogen and

meta to Nitro.

8.15
Doublet (

Hz)
1H H-4

Position 4 is

ortho to Nitro

(deshielding) but

meta to Methyl.

4.5 – 5.0 Broad Singlet 2H

Terminal

hydrazine

protons. Often

broad due to

quadrupole

broadening or

exchange.

2.25 Singlet 3H
Methyl group at

Position 5.

Expert Insight: The coupling constant (

Hz) between H-4 and H-6 represents meta-coupling, characteristic of 2,3,5-substituted
pyridines. If you observe a singlet at

2.45, check for residual 2-Chloro-5-methyl-3-nitropyridine (precursor).
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Mass Spectrometry (LC-MS)
Method: Electrospray Ionization (ESI) in Positive Mode.

Parent Ion:

m/z.

Fragmentation Pattern (MS/MS):

169.1

152: Loss of

(Typical for hydrazines).

169.1

123: Loss of

(Nitro group cleavage).

169.1

138: Loss of

(Hydrazine cleavage).

Part 3: Chromatographic Purity Assessment
Hydrazines are basic and can interact with silanols on silica columns, leading to peak tailing.

The following method uses a high-pH stable column or a specific buffer to ensure sharp peak

shape.

Protocol: Reverse-Phase HPLC Method
Objective: Quantify purity and detect the "Chloro" precursor and oxidation byproducts.

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

mm, 3.5 µm.
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Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.0 adjusted with

) OR 0.1% Formic Acid (if using low pH stable column). Note: Basic pH is often better for
keeping the hydrazine deprotonated and improving peak shape.

Mobile Phase B: Acetonitrile (ACN).[1]

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 350 nm (nitro-hydrazine conjugation band).

Gradient:

Time (min) % A % B Event

0.0 95 5 Equilibration

2.0 95 5 Injection

15.0 10 90 Gradient Elution

18.0 10 90 Wash

18.1 95 5 Re-equilibration

Self-Validating System:

System Suitability: Inject the "Chloro" precursor standard. It should elute later than the

hydrazine product (more hydrophobic).

Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer concentration or switch to a

"Base-Deactivated" column.

Part 4: Synthesis & Degradation Logic (Visualized)
Understanding the chemical lineage is vital for identifying impurities. The diagram below

illustrates the synthesis pathway and the critical oxidation risk during storage.
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Caption: Synthetic pathway for 2-Hydrazinyl-5-methyl-3-nitropyridine showing critical

impurity origins (Red/Yellow).

Part 5: Functional Application Note
Derivatization for Confirmation
If the HPLC retention time is ambiguous, perform an in-situ derivatization:

Take 10 mg of product in MeOH.

Add 1 eq. of Acetone.

Stir for 10 mins.

Result: Formation of the Hydrazone (Schiff base).

Analysis: The peak will shift significantly to a higher retention time (more hydrophobic) and

the Mass Spec will show

amu (

). This confirms the presence of the free

group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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To cite this document: BenchChem. [Comprehensive Application Note: Characterization of 2-
Hydrazinyl-5-methyl-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593411#analytical-methods-for-the-
characterization-of-2-hydrazinyl-5-methyl-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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